molecular formula C25H31N3O2 B11225483 2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225483
M. Wt: 405.5 g/mol
InChI Key: GOBHCJHLCSXHKA-UHFFFAOYSA-N
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Description

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents such as toluene and ethyl acetate, with catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), TBHP, and hydrogenation catalysts. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-butyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-butyl-1-oxo-N-(pyridin-4-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H31N3O2/c1-2-3-17-28-24(30)21-10-6-5-9-20(21)22(25(28)13-7-4-8-14-25)23(29)27-18-19-11-15-26-16-12-19/h5-6,9-12,15-16,22H,2-4,7-8,13-14,17-18H2,1H3,(H,27,29)

InChI Key

GOBHCJHLCSXHKA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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